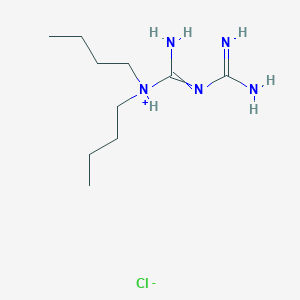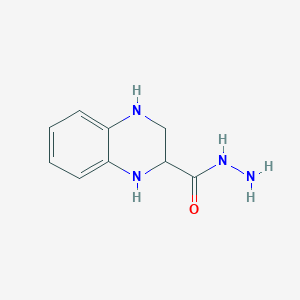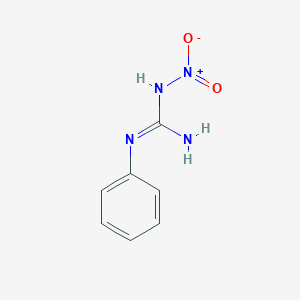
dibutyl-(N'-carbamimidoylcarbamimidoyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “dibutyl-(N'-carbamimidoylcarbamimidoyl)azanium;chloride” is a thermal conductive tape known as tesa® 58399. This product is equipped with a special acrylic adhesive that provides thermal conductivity when applied between a heat source and a heat sink. It is commonly used in applications such as battery module cooling plate mounting, power electronics units, flexible printed circuits (FPC), and printed circuit boards (PCB) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tesa® 58399 involves the use of special acrylic adhesive materials. The adhesive is formulated to provide thermal conductivity and good performance on polar substrates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of tesa® 58399 involves coating a polyethylene (PE)-coated paper liner with the acrylic adhesive. The total thickness of the product is 800 micrometers (31.5 mils). The production process ensures that the tape has properties such as high breakdown voltage, good dielectric strength, and flame retardancy .
Analyse Des Réactions Chimiques
Types of Reactions: The primary chemical reactions involved in the production and application of tesa® 58399 are related to the curing and cross-linking of the acrylic adhesive. These reactions ensure the adhesive’s thermal conductivity and bonding strength.
Common Reagents and Conditions: Common reagents used in the production of the acrylic adhesive include monomers and initiators that facilitate polymerization. The curing process typically involves heat and pressure to achieve the desired adhesive properties .
Major Products Formed: The major product formed from these reactions is the cured acrylic adhesive, which provides the thermal conductivity and bonding strength required for its applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, tesa® 58399 is used as a thermal interface material in various experimental setups where heat dissipation is crucial. It helps maintain stable temperatures in sensitive chemical reactions.
Biology: In biological research, tesa® 58399 can be used in devices that require precise temperature control, such as thermal cyclers used in polymerase chain reaction (PCR) experiments.
Medicine: In the medical field, tesa® 58399 is used in medical devices that require efficient heat dissipation, such as diagnostic equipment and imaging devices.
Industry: Industrially, tesa® 58399 is widely used in electronics manufacturing for mounting components that generate heat. It is also used in the automotive industry for battery module cooling and other applications requiring thermal management .
Mécanisme D'action
The mechanism by which tesa® 58399 exerts its effects is primarily through its thermal conductivity. The acrylic adhesive contains materials that facilitate the transfer of heat from the heat source to the heat sink. This process helps maintain optimal operating temperatures for electronic components and other devices .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tesa® 58399 include other thermal conductive tapes and adhesives, such as those made by 3M and other manufacturers. These products also provide thermal conductivity and are used in similar applications.
Uniqueness: What sets tesa® 58399 apart from other similar compounds is its specific formulation of acrylic adhesive that offers a balance of thermal conductivity, bonding strength, and performance on polar substrates. This makes it particularly effective in applications where both thermal management and strong adhesion are required .
Propriétés
IUPAC Name |
dibutyl-(N'-carbamimidoylcarbamimidoyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12;/h3-8H2,1-2H3,(H5,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYULTUMSBSED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+](CCCC)C(=NC(=N)N)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[NH+](CCCC)C(=NC(=N)N)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)



![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)






